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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of FCX-007,

an autologous fibroblast-based gene therapy for the treatment of Recessive Dystrophic

Epidermolysis Bullosa (RDEB). This document details the mechanism of action, in vitro and in

vivo studies, toxicology and biodistribution data, and the experimental protocols that formed the

basis for the Investigational New Drug (IND) application and subsequent clinical trials.

Introduction to FCX-007 and RDEB
Recessive Dystrophic Epidermolysis Bullosa is a severe genetic disorder caused by mutations

in the COL7A1 gene, leading to a deficiency of functional type VII collagen (COL7).[1] COL7 is

the primary component of anchoring fibrils, which are essential for securing the epidermis to

the dermis.[1] The absence of functional COL7 results in extreme skin fragility, chronic

blistering, and severe scarring.[1]

FCX-007 is a personalized, autologous cell therapy designed to address the root cause of

RDEB.[2][3] The therapy involves harvesting a patient's own dermal fibroblasts, genetically

modifying them ex vivo using a lentiviral vector to express functional COL7, and then injecting

these modified cells back into the patient's skin at wound sites.[1][2] The administered cells,
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now designated FCX-007 (dabocemagene autoficel), act as a local source of COL7, promoting

the formation of new anchoring fibrils and restoring dermal-epidermal cohesion.[1][4]

Mechanism of Action
The therapeutic rationale for FCX-007 is the localized delivery of functional COL7 to the skin of

RDEB patients. The genetically modified fibroblasts serve as "protein factories," producing and

secreting COL7 into the surrounding extracellular matrix at the dermal-epidermal junction.

Three alpha chains of the newly synthesized COL7 protein assemble into a triple helix, forming

procollagen VII. These molecules then form antiparallel dimers, which aggregate laterally to

create anchoring fibrils. These newly formed anchoring fibrils integrate into the basement

membrane zone, effectively restoring the connection between the epidermis and the dermis.

This increased mechanical stability is expected to reduce blistering and promote wound

healing.[1][2]
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FCX-007 Therapeutic Workflow and Mechanism.
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In Vitro Studies
A series of in vitro experiments were conducted to confirm the successful genetic modification

of fibroblasts and the functionality of the expressed COL7 protein.

Gene Transfer and Expression
Human dermal fibroblasts were isolated from skin biopsies of RDEB patients. These cells were

then transduced with a self-inactivating (SIN) lentiviral vector carrying the COL7A1 gene

cassette. The transduction efficiency and the copy number of the integrated vector were

assessed.

Data Summary: In Vitro COL7 Expression

Parameter Method Result Reference

LV-COL7 Titer Not specified ~9 x 10^6 IU/mL [1]

LV-COL7 Copy

Number
qPCR Virus dose-dependent [1]

COL7 Protein

Expression
ELISA

60 to 120 ng/mL in LV-

COL7-transduced

cells

[1]

Characterization of Expressed COL7
The COL7 protein produced by the transduced fibroblasts was analyzed to ensure it was full-

length, properly folded, and functional.

Data Summary: Characterization of Expressed COL7
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Analysis Method Result Reference

Protein Size and

Structure
Immunoprecipitation

Full-length, trimeric

structure
[1]

Binding Functionality Not specified

Virus dose-dependent

binding to Laminin

332

[1]

Preclinical In Vivo Studies
The safety, persistence, and activity of FCX-007 were evaluated in an animal model.

Animal Model
Immunodeficient SCID (Severe Combined Immunodeficient) mice were used to host human

skin xenografts. Composite skin grafts from both RDEB patients and normal donors were

implanted onto the mice.[1]

Study Design
Composite RDEB skin grafts were injected intradermally with 1 x 10^6 genetically modified

human dermal fibroblasts (GM-HDF).[1] The persistence and distribution of the injected cells,

the expression and localization of human COL7, and potential toxicity were evaluated at 15 and

43 days post-injection.[1]

In Vivo Efficacy and Persistence
Immunofluorescent staining with human COL7-specific antibodies was used to analyze the skin

grafts. The results confirmed the presence and correct localization of human COL7 at the

dermal-epidermal junction in the treated RDEB skin xenografts.[1]

Toxicology and Biodistribution
A preclinical study was conducted to assess the safety and potential systemic distribution of

FCX-007.

Toxicology Assessment
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A single intradermal administration of RDEB-HDF or GM-HDF at concentrations of 1x10^6,

2.5x10^6, or 5x10^6 cells per injection was performed in SCID mice with skin grafts.[1]

Summary of Toxicology Findings

Parameter Findings Reference

Hematology
No statistical differences noted

for test article groups.
[1]

Clinical Chemistry

Statistically significant

decrease in urea nitrogen for

female GM-HDF high dose and

RDEB HDF groups vs vehicle

control. No other statistically

significant findings.

[1]

Overall Toxicity
No test article-related findings

after 15 or 43 days.
[1]

Biodistribution
The study aimed to evaluate any potential for vector biodistribution to off-target tissues.

Summary of Biodistribution Findings

Parameter Findings Reference

Vector Biodistribution
No apparent systemic

distribution of the vector.
[1]

Experimental Protocols
Production of FCX-007 (Genetically-Modified Autologous
Human Dermal Fibroblasts)

Fibroblast Isolation and Culture: Skin biopsies are obtained from the RDEB patient. The

dermal layer is separated and minced, followed by enzymatic digestion to release dermal
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fibroblasts. The isolated fibroblasts are cultured and expanded in appropriate media.

Lentiviral Vector Production: A self-inactivating lentiviral vector containing the human

COL7A1 gene expression cassette is produced. A pilot-scale production of the LV-COL7

vector yielded a titer of approximately 9 x 10^6 IU/mL.[1]

Transduction: The expanded patient fibroblasts are transduced with the LV-COL7 vector.

Both high-dose and low-dose transduction protocols were evaluated.[1]

Expansion and Cryopreservation: The transduced fibroblasts (now FCX-007) are further

expanded to achieve the target cell number for therapeutic dosing. The cells are then

harvested and cryopreserved as the drug substance.[1]

Human Skin Xenograft Model in SCID Mice
Recipient Mice: Severe Combined Immunodeficient (SCID) mice are used as recipients to

prevent rejection of the human skin grafts.

Skin Grafting: Full-thickness human skin from RDEB patients or normal donors is grafted

onto the dorsum of the SCID mice.[1] The grafts consist of human fibroblasts and

keratinocytes in a bilayer.[5]

Post-operative Care: The grafted mice are monitored to ensure the viability and integration of

the human skin xenograft.

FCX-007 Administration: Once the xenografts are established, FCX-007 is administered via

intradermal injection into the graft.[1]

Analysis of COL7 Expression and Anchoring Fibril
Formation

Immunofluorescence (IF) Staining: Skin biopsy samples from the xenografts are collected,

sectioned, and stained with antibodies specific for human COL7. This allows for the

visualization of COL7 protein expression and its localization at the dermal-epidermal

junction.[1]
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Enzyme-Linked Immunosorbent Assay (ELISA): Conditioned cell culture supernatants from

in vitro studies are analyzed by ELISA to quantify the amount of secreted COL7 protein.[1]

Immunoprecipitation: This technique is used to confirm the trimeric structure of the

expressed COL7 protein from cell culture supernatants.[1]
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FCX-007 Manufacturing Workflow.

Conclusion
The preclinical development program for FCX-007 provided substantial evidence supporting its

potential as a safe and effective treatment for RDEB. In vitro studies demonstrated that the

genetically modified fibroblasts successfully produced full-length, functional COL7 protein. The

in vivo studies in a humanized mouse model confirmed the expression and correct localization

of COL7 at the dermal-epidermal junction without evidence of systemic toxicity or vector

biodistribution. These comprehensive preclinical data were pivotal in supporting the

Investigational New Drug (IND) filing and the initiation of clinical trials to evaluate FCX-007 in

patients with RDEB.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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